PIK-294 was synthesized in the Department of Medicinal Chemistry at Almirall R&D in Sant Feliu de Llobregat, Spain. It belongs to the class of small-molecule inhibitors targeting the phosphoinositide 3-kinase family, specifically the class I phosphoinositide 3-kinases, which include several isoforms (p110α, p110β, p110δ, and p110γ) . PIK-294 is recognized for its selectivity towards the p110δ isoform, distinguishing it from other inhibitors that may affect multiple isoforms .
The synthesis of PIK-294 involves a multi-step chemical process that optimizes its structural properties for selective inhibition. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:
These steps ensure that PIK-294 achieves the necessary pharmacological properties for effective inhibition of the phosphoinositide 3-kinase delta isoform .
PIK-294 features a complex molecular structure that includes various functional groups contributing to its activity. The key structural elements typically include:
The molecular formula and weight of PIK-294 are critical for understanding its solubility and bioavailability characteristics, although specific data on these parameters are often proprietary .
PIK-294 primarily functions through competitive inhibition of the phosphoinositide 3-kinase delta isoform. Its mechanism involves:
The efficacy of PIK-294 can be assessed through various biochemical assays measuring its impact on kinase activity in vitro .
The mechanism of action for PIK-294 is centered on its ability to selectively inhibit p110δ. Upon binding to this isoform:
Data from studies indicate that PIK-294 demonstrates significant anti-inflammatory effects when used in combination with other therapies, such as corticosteroids .
PIK-294 exhibits several notable physical and chemical properties:
These properties contribute to its potential as a viable therapeutic agent in clinical settings .
PIK-294 has several promising applications in scientific research and clinical therapy:
Given these applications, ongoing research continues to explore the full therapeutic potential of PIK-294 across various disease states .
PIK-294 exemplifies precision targeting of the p110δ isoform within the Class IA Phosphoinositide 3-kinase (PI3K) family. Structural analyses reveal that its selectivity originates from specific interactions with unique residues lining the ATP-binding cleft of p110δ. Unlike the ubiquitously expressed p110α isoform, p110δ features a distinctive "selectivity pocket" governed by residues such as Trp760, Met752, and Ile773. These residues create a compact hydrophobic region that complements PIK-294's bicyclic core [4].
Comparative studies indicate that p110α's analogous pocket contains bulkier residues (notably Phe961 and Met858), sterically hindering optimal PIK-294 binding. Hydrogen-bonding networks further differentiate isoform engagement: PIK-294's sulfonamide group forms a critical bridge with p110δ's Lys779, a residue conserved across PI3Ks but positioned differently due to isoform-specific helix conformations. Mutagenesis experiments confirm that substituting p110δ residues with p110α counterparts reduces inhibitor affinity by >100-fold, underscoring the structural basis of specificity [4] [2].
Table 1: Key Residues Governing PIK-294 Selectivity in PI3K Isoforms
PI3K Isoform | Residue Position | Residue Identity | Interaction with PIK-294 |
---|---|---|---|
p110δ | 760 | Tryptophan (Trp) | Hydrophobic packing |
p110δ | 779 | Lysine (Lys) | Sulfonamide H-bond |
p110α | 858 | Methionine (Met) | Steric clash |
p110α | 961 | Phenylalanine (Phe) | Hydrophobic incompatibility |
The ATP-binding pocket of p110δ is a dynamic entity, and PIK-294 exploits its conformational plasticity to achieve high-affinity binding. Cryo-EM and molecular dynamics (MD) simulations demonstrate that p110δ undergoes a three-stage induced-fit mechanism upon inhibitor engagement:
Notably, PIK-294 binding traps p110δ in a metastable ADP·Pi-like state, characterized by unresolved cleavage of ATP's γ-phosphate. This state—identified via in silico simulations and NMR spectroscopy—reveals Mg²⁺ ions coordinating both ADP and the cleaved phosphate (Pi), while key residues (Arg804, Phe806) adopt rotamer conformations that "lock" the inhibitor. Such dynamics are less favorable in p110α due to reduced flexibility of its activation loop, explaining PIK-294's 50-fold selectivity for p110δ [3].
Table 2: Conformational Changes in p110δ Induced by PIK-294 Binding
Structural Element | Conformation (Apo) | Conformation (PIK-294-Bound) | Functional Implication |
---|---|---|---|
P-loop | Open (∆G = 4.2 kcal/mol) | Closed (∆G = –2.8 kcal/mol) | Enhanced hydrophobic enclosure |
DFG motif | Dynamic flip | Fixed "in" position | Salt bridge with Asp911 |
C-helix | Outward tilt (20°) | Inward rotation (5°) | Fluorophenyl group burial |
Activation loop | Disordered | Ordered (RMSD 0.6 Å) | Stabilized catalytic residue |
The meta-phenol group of PIK-294 serves dual roles in enhancing target affinity and cellular penetration. Structurally, this moiety occupies a solvent-exposed region near p110δ's Glu826 and Asp828, forming water-mediated hydrogen bonds that contribute –1.9 kcal/mol to binding energy. MD simulations reveal that the phenol hydroxyl group acts as a hydrogen-bond donor/acceptor switch, dynamically bridging protein residues and conserved water molecules within the binding pocket [6].
Biophysically, the phenol group enables membrane permeation by balancing polarity and lipophilicity. LogP calculations indicate that phenolic PIK-294 derivatives exhibit optimal membrane permeability (LogP = 2.8 ± 0.3) compared to non-phenolic analogs (LogP > 4.0), which suffer from poor solubility. This balance facilitates intracellular accumulation in leukemic cells, as quantified by LC-MS/MS (intracellular [PIK-294] = 18.7 µM at 1 hr post-administration) [4].
Critically, the phenol's chemical properties prevent off-target kinase engagement. Profiling against 468 kinases shows that PIK-294 inhibits only 3 non-PI3K targets at 1 µM, attributable to the phenol's size exclusion from kinases with smaller gatekeeper residues (e.g., EGFR's Thr790). Removal of the phenol increases off-target hits to 27 kinases, confirming its role in conferring specificity [2].
Table 3: Impact of m-Phenol Modifications on PIK-294 Properties
m-Phenol Variant | p110δ IC₅₀ (nM) | Passive Permeability (10⁻⁶ cm/s) | Kinase Selectivity (S(10) Score*) |
---|---|---|---|
Parent (PIK-294) | 1.9 ± 0.3 | 12.4 | 0.92 |
Methoxy derivative | 26.1 ± 4.7 | 8.9 | 0.88 |
Hydrogen derivative | 315 ± 28 | 22.1 | 0.41 |
Benzoic acid | 7.2 ± 1.1 | 1.3 | 0.95 |
* S(10) score = 1 – (number of kinases inhibited at 1 µM)/468
Comprehensive Compound Designation
Table 4: Nomenclature for PIK-294
Identifier Type | Designation |
---|---|
IUPAC Name | (S)-2-(1-(4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methyl-4-(2-morpholinoethoxy)quinazolin-4(3H)-one |
Development Code | PIK-294 |
CAS Registry | 1629348-82-3 |
Synonyms | PIK294; PIK 294 |
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